1-(4-Bromo-2-methyl-phenyl)-2,2,2-trifluoro-ethanol
Overview
Description
This compound is a derivative of ethanol, where the hydrogen atoms of the ethyl group are replaced by fluorine atoms, and the hydrogen atom of the hydroxyl group is replaced by a 4-bromo-2-methyl-phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a trifluoroethanol backbone with a 4-bromo-2-methylphenyl group attached. The presence of the bromine atom and the trifluoroethanol group could impart interesting electronic and steric effects .Physical and Chemical Properties Analysis
Based on its structure, this compound is likely to be a liquid at room temperature. The trifluoroethanol group could make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Catalytic Reactions and Synthesis
Catalytic Deoxytrifluoromethylation of Alcohols : A new trifluoromethylation reagent, phenyl bromodifluoroacetate, facilitates the conversion of alcohols to trifluoromethanes in a Cu-catalyzed reaction. This process is important for synthesizing biologically active molecules for use in medicinal, agricultural, and material chemistry (Francisco de Azambuja et al., 2019).
Chemoenzymatic Synthesis for Drug Precursors : The compound is involved in the synthesis of an Odanacatib precursor, highlighting a method combining Suzuki‐Miyaura Cross‐Coupling with bioreduction. This sequential methodology leads to enantiomerically pure forms, demonstrating its utility in pharmaceutical synthesis (D. González-Martínez et al., 2019).
Biocatalytic Preparation for Pharmaceutical Intermediates : Demonstrates a bioprocess for asymmetric reduction leading to high enantioselectivity. This process is significant for producing pharmaceutical intermediates with excellent yield and purity (Ying Chen et al., 2019).
Material Chemistry and Photochemical Applications
- Photochromism in Mixed Crystals : Investigates diarylethenes mixed with similar structures but different colors, showcasing the potential for developing materials that change color under different illumination wavelengths. This research can influence the design of advanced optical materials and switches (Shizuka Takami et al., 2007).
Catalysis and Chemical Transformations
- Catalyst System Improvements : Enhancements in Cu-catalyzed cross-coupling reactions of aryl iodides and bromides with alcohols were reported. This advancement could lead to more efficient and less resource-intensive chemical syntheses, benefitting pharmaceutical and material science research (Ryan A. Altman et al., 2008).
Mechanism of Action
The mechanism of action of this compound is not known as it seems to be a novel or less-studied compound.
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJHUDRBFFIVGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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